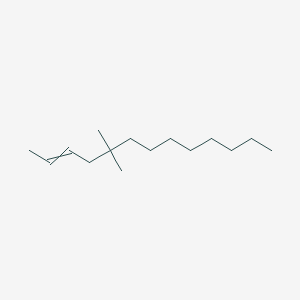

5,5-Dimethyltridec-2-ene

Description

Structure

3D Structure

Properties

CAS No. |

824391-97-1 |

|---|---|

Molecular Formula |

C15H30 |

Molecular Weight |

210.40 g/mol |

IUPAC Name |

5,5-dimethyltridec-2-ene |

InChI |

InChI=1S/C15H30/c1-5-7-9-10-11-12-14-15(3,4)13-8-6-2/h6,8H,5,7,9-14H2,1-4H3 |

InChI Key |

UPKDPTPXOQQILU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)(C)CC=CC |

Origin of Product |

United States |

Sophisticated Synthetic Strategies and Methodologies for 5,5 Dimethyltridec 2 Ene

Comprehensive Retrosynthetic Analysis of the 5,5-Dimethyltridec-2-ene Framework

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.comicj-e.org

Identification of Key Disconnections and Optimal Precursor Molecules

The structure of this compound presents several logical points for disconnection. The most apparent disconnection is at the C2=C3 double bond, suggesting an olefination reaction as a key bond-forming step. This leads to two primary synthons: a C11 carbonyl compound and a C2 phosphorus ylide or a related reagent.

Another critical disconnection is at the C4-C5 bond, adjacent to the quaternary center. This bond can be formed through nucleophilic addition of an organometallic reagent to a suitable electrophile. A third strategic disconnection can be considered at the C5-C6 bond, which could be formed via alkylation of a stabilized carbanion.

Based on these disconnections, several precursor molecules can be proposed:

From C2=C3 disconnection: 5,5-dimethylundecanal or 2-oxo-5,5-dimethyltridecane and a corresponding Wittig or Horner-Wadsworth-Emmons reagent.

From C4-C5 disconnection: A tert-amyl Grignard or organolithium reagent and an appropriate α,β-unsaturated aldehyde or ketone.

From C5-C6 disconnection: 2,2-dimethyl-3-oxoundecanenitrile and an appropriate alkylating agent.

The selection of the optimal precursors depends on factors such as commercial availability, ease of preparation, and the stereochemical control required for the final product.

Strategic Considerations for the Stereoselective Construction of Branched Alkane Backbones

The synthesis of the branched alkane backbone of this compound requires careful planning to control the regiochemistry and stereochemistry of the branching. The presence of a quaternary carbon at the C5 position is a significant synthetic challenge.

Strategies for constructing such frameworks often involve:

Conjugate Addition: The 1,4-addition of organocuprates (Gilman reagents) to α,β-unsaturated ketones is a highly effective method for creating new carbon-carbon bonds at the β-position. masterorganicchemistry.comlibretexts.orgyoutube.comacs.org For instance, the reaction of a lithium di-n-octylcuprate with a suitable α,β-unsaturated ketone could install the n-octyl group.

Alkylation of Enolates: The alkylation of a ketone enolate can be used to introduce one of the alkyl groups at the α-position. However, achieving dialkylation at the same carbon to form a quaternary center can be challenging due to steric hindrance and potential for competing O-alkylation.

Grignard Reactions: The addition of a Grignard reagent to a sterically hindered ketone can be problematic, often leading to reduction or enolization rather than the desired addition product. organic-chemistry.orgcitycollegekolkata.orgnptel.ac.in However, with careful choice of reagents and reaction conditions, this can be a viable route.

The stereochemistry of the C2=C3 double bond (E or Z) is a critical aspect. The choice of olefination method will be paramount in controlling this feature.

Advanced Olefination Reactions for Precision C=C Double Bond Formation

The formation of the C2=C3 double bond in this compound is a pivotal step in its synthesis. Several modern olefination reactions offer high degrees of control over the stereochemical outcome.

Contemporary Applications of Wittig, Horner-Wadsworth-Emmons, and Peterson Olefinations

Wittig Reaction: This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.orglibretexts.orglumenlearning.comlscollege.ac.in For the synthesis of this compound, reacting 5,5-dimethylundecanal with ethyltriphenylphosphonium bromide would be a plausible route. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides tend to produce the E-alkene. lscollege.ac.in The Schlosser modification can be employed to favor the E-alkene. wikipedia.orglscollege.ac.in

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent. libretexts.orgwikipedia.org This reaction generally provides excellent E-selectivity, especially with aldehydes. wikipedia.orgoup.comresearchgate.netresearchgate.net The reaction of 5,5-dimethylundecanal with a suitable phosphonate ester, such as diethyl 1-phosphonopropane, would be expected to yield the (E)-5,5-Dimethyltridec-2-ene with high selectivity.

Peterson Olefination: This reaction involves the reaction of a β-hydroxysilane with a base to eliminate and form an alkene. The stereochemical outcome can be controlled by the choice of reaction conditions. Acid-catalyzed elimination typically yields the E-alkene, while base-catalyzed elimination gives the Z-alkene.

Table 1: Comparison of Olefination Reactions for this compound Synthesis

| Reaction | Carbonyl Substrate | Reagent | Typical Stereoselectivity | Advantages | Disadvantages |

| Wittig | 5,5-Dimethylundecanal | Ethyltriphenylphosphonium bromide | Z-selective (unstabilized ylide) | Tolerates a wide range of functional groups. libretexts.org | Stereoselectivity can be variable; removal of triphenylphosphine (B44618) oxide can be difficult. |

| Horner-Wadsworth-Emmons | 5,5-Dimethylundecanal | Diethyl 1-phosphonopropane | E-selective wikipedia.orgoup.com | Water-soluble phosphate (B84403) byproduct is easily removed. researchgate.net | Phosphonate reagents can be more expensive than Wittig reagents. |

| Peterson | 5,5-Dimethylundecanal | 1-(Trimethylsilyl)propyl-lithium | Controllable (E or Z) | Both E and Z isomers can be accessed from the same intermediate. | Requires stoichiometric use of organosilicon reagents. |

Exploration of Shapiro Reaction and Julia-Kocienski Olefination Approaches for Tridec-2-ene Synthesis

Shapiro Reaction: This reaction involves the decomposition of a tosylhydrazone with a strong base to form an alkene. ddugu.ac.inwikipedia.orgorganic-chemistry.org It is particularly useful for the synthesis of substituted alkenes. organic-chemistry.orgyoutube.com To synthesize this compound, one could start with 2-oxo-5,5-dimethyltridecane, convert it to the corresponding tosylhydrazone, and then treat it with two equivalents of an organolithium reagent. The regioselectivity of the Shapiro reaction is generally high, favoring the less substituted alkene. wikipedia.org

Julia-Kocienski Olefination: This is a modified version of the Julia olefination that provides excellent E-selectivity in the synthesis of disubstituted and trisubstituted alkenes. researchgate.netorganic-chemistry.orgmdpi.com It involves the reaction of a heteroaryl sulfone with an aldehyde or ketone. For the synthesis of (E)-5,5-Dimethyltridec-2-ene, 5,5-dimethylundecanal could be reacted with the anion of 1-phenyl-1H-tetrazol-5-yl ethyl sulfone. Recent modifications have also enabled the stereoselective synthesis of Z-alkenes from ketones. acs.orgacs.org

Strategic Carbon-Carbon Bond Formation at Challenging Quaternary Centers

The construction of the quaternary carbon center at the C5 position of this compound is a significant hurdle due to steric hindrance. nih.govacs.orgresearchgate.net

A key strategy involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ketone. For example, the reaction of an organocuprate, such as lithium dimethylcuprate, with an appropriate α,β-unsaturated ketone precursor would install the two methyl groups at the β-position, thereby forming the quaternary center. libretexts.orgnih.gov

Another approach is the hydroalkylation of a 1,1-disubstituted alkene. nih.gov Iridium-catalyzed hydroarylation and hydroheteroarylation have emerged as powerful methods for the synthesis of acyclic quaternary centers. acs.orgrsc.org

Grignard reactions with sterically hindered ketones can be challenging, often resulting in reduction or enolization. organic-chemistry.orgcitycollegekolkata.orgnptel.ac.inmsu.eduu-tokyo.ac.jp However, the use of cerium(III) chloride as an additive can sometimes promote the desired 1,2-addition.

Optimized Grignard Reagent Mediated Alkylations and Coupling Reactions for Branched Systems

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. acechemistry.co.uk Their application in the synthesis of branched systems like this compound is pivotal for introducing the requisite alkyl chains and constructing the quaternary carbon center.

The synthesis can be envisioned to start from a ketone, which upon reaction with an appropriate Grignard reagent, yields a tertiary alcohol. plymouth.ac.uk Subsequent dehydration of this alcohol leads to the formation of the target alkene. plymouth.ac.uk For instance, the reaction of a suitable ketone with an organomagnesium halide can be employed to introduce one of the alkyl groups attached to the quaternary center. vaia.com The reaction conditions, particularly the choice of a dry ether solvent, are crucial for the successful formation and reaction of the Grignard reagent. acechemistry.co.uk

Copper-catalyzed cross-coupling of Grignard reagents with bromoalkenes presents another effective strategy for creating branched alkenes. researchgate.net This method allows for the coupling of a primary bromoalkene with a branched Grignard reagent, facilitating the construction of the carbon skeleton. researchgate.net The use of catalysts like lithium tetrachlorocuprate (Li2CuCl4) or copper chloride (CuCl) in a solvent such as tetrahydrofuran (B95107) (THF) at ambient temperature provides an efficient and environmentally friendly procedure. researchgate.net

A representative synthetic approach could involve the reaction of an ester with a Grignard reagent. This reaction typically results in the addition of two identical alkyl groups, leading to the formation of a tertiary alcohol. plymouth.ac.ukmasterorganicchemistry.com This intermediate can then be dehydrated to yield the desired alkene. plymouth.ac.uk

Table 1: Examples of Grignard-Based Reactions for Branched Alkene Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Ketone | Grignard Reagent | Dry Ether, Reflux | Tertiary Alcohol |

| Bromoalkene | Branched Grignard Reagent | CuCl or Li2CuCl4 in THF | Branched Alkene |

| Ester | Grignard Reagent | Dry Ether | Tertiary Alcohol |

This table provides a generalized overview of Grignard-based reactions applicable to the synthesis of branched alkenes.

Employment of Organolithium and Organocuprate Reagents in Stereocontrolled Branched Hydrocarbon Synthesis

Organolithium and organocuprate reagents offer distinct advantages in the stereocontrolled synthesis of branched hydrocarbons. Organolithium reagents are highly reactive nucleophiles capable of adding to various electrophiles, including carbonyl compounds and epoxides. masterorganicchemistry.comresearchgate.net Their addition to unsaturated systems, known as carbolithiation, provides a pathway to functionalized organolithium intermediates that can be further elaborated. rsc.org

The stereoselectivity of organolithium additions can often be controlled by the choice of substrates and reaction conditions. nih.govresearchgate.net For instance, the addition of organolithium reagents to silylated β,β-difluorostyrene derivatives has been shown to proceed with high stereocontrol. nih.govacs.org While not directly applied to this compound, this principle highlights the potential for achieving stereoselectivity in similar systems.

Organocuprates, typically formed by the reaction of an organolithium reagent with a copper(I) salt, are softer nucleophiles that are particularly effective in conjugate addition reactions and for coupling with alkyl halides. The use of organocuprates can offer improved chemoselectivity compared to the more reactive Grignard and organolithium reagents.

Advanced Palladium-Catalyzed Cross-Coupling Methods (e.g., Negishi, Suzuki, Stille) for Long-Chain Alkenes

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, including long-chain alkenes. nobelprize.org These methods offer mild reaction conditions and high functional group tolerance, making them suitable for intricate synthetic targets. nobelprize.orgnih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium catalyst. nobelprize.org It is a powerful method for forming carbon-carbon single bonds. nobelprize.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nobelprize.orgnih.gov Its advantages include the use of environmentally benign organoboron reagents and tolerance to a wide range of functional groups. nih.gov The reaction typically requires a base for the activation of the organoboron species. nobelprize.org

Stille Coupling: While not explicitly detailed in the provided search results for this specific target, the Stille reaction, which couples an organotin compound with an organic halide, is another prominent palladium-catalyzed method for C-C bond formation.

These cross-coupling reactions provide versatile strategies for assembling the carbon framework of this compound. For example, a vinyl halide or triflate could be coupled with an appropriate alkyl-organometallic reagent to form the desired alkene. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and stereoselectivity. nih.govacs.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Electrophile | Key Features |

| Negishi | Organozinc | Organic Halide | Mild conditions, high chemoselectivity |

| Suzuki | Organoboron | Organic Halide/Triflate | Environmentally benign, high functional group tolerance |

| Stille | Organotin | Organic Halide | Versatile for C-C bond formation |

This table summarizes key aspects of major palladium-catalyzed cross-coupling reactions relevant to the synthesis of long-chain alkenes.

Stereocontrolled Synthesis of Alkene Geometry in this compound

The geometry of the double bond in this compound, whether (E) or (Z), significantly influences its properties. Therefore, methodologies that allow for the selective formation of a specific isomer are of paramount importance.

Methodologies for Highly Selective (E)- and (Z)-Alkene Formation

Several synthetic strategies have been developed for the stereodivergent synthesis of alkenes, enabling access to both (E) and (Z) isomers. acs.orgbohrium.com

Photoinduced Nickel Catalysis: A recently developed method utilizes photoinduced nickel catalysis for the enantioselective C(sp3)–H alkenylation of simple alkylarenes with vinyl bromides. acs.orgbohrium.com This approach allows for the stereodivergent synthesis of both enantioenriched (Z)- and (E)-alkenes. acs.orgbohrium.com The selectivity is tunable by choosing the appropriate photocatalyst counteranion. acs.orgbohrium.com

Zinc-Mediated Stereoselective Synthesis: Treating acetyl derivatives of Baylis–Hillman adducts with zinc in an aqueous ammonium (B1175870) chloride solution can lead to the stereoselective formation of (E)- and (Z)-trisubstituted alkenes. oup.com

Copper-Catalyzed Coupling: A stereoselective copper-catalyzed coupling of vinyl iodides with formamide, followed by dehydration, provides a method for accessing both (E)- and (Z)-isocyanoalkenes with minimal isomerization. acs.orgnih.gov While this method produces isocyanoalkenes, the underlying principle of preserving alkene geometry during coupling is relevant.

Analysis of the Influence of Reaction Conditions on Olefin Stereoselectivity

The stereochemical outcome of a reaction is often highly dependent on the specific conditions employed. Factors such as the catalyst, solvent, temperature, and the nature of the reactants can all influence the (E)/(Z) ratio of the product.

In photoinduced nickel-catalyzed alkenylation, the choice of the photocatalyst's counteranion is a key determinant of the (Z)/(E) selectivity. acs.org In other systems, the steric bulk of the reactants and catalysts can play a crucial role. For instance, in the Wittig reaction, the nature of the ylide and the carbonyl compound, as well as the reaction conditions (e.g., presence of salts, solvent), can influence the stereoselectivity.

Design and Implementation of Cascade and Tandem Reactions in this compound Synthesis

Palladium-catalyzed cascade reactions are particularly powerful. acs.orgrsc.org For example, a sequence involving an initial N-arylation followed by an intramolecular carboamination of an alkene has been used to construct complex heterocyclic systems. acs.org While the specific substrates differ, the concept of a palladium-catalyzed cascade involving alkene functionalization is applicable.

Radical-based cascade reactions also provide a powerful tool for the construction of complex molecular architectures. royalsocietypublishing.org These reactions can be initiated by various methods and can proceed through a series of intramolecular and intermolecular steps to rapidly build up molecular complexity. royalsocietypublishing.org

The design of a cascade reaction for the synthesis of this compound could involve an initial coupling event to form a key intermediate, which then undergoes a subsequent intramolecular cyclization or rearrangement to generate the final product. The challenge lies in designing a substrate that is pre-organized for the desired cascade sequence.

Emerging Synthetic Technologies and Green Chemistry Principles for Complex Alkene Systems

The synthesis of structurally complex alkenes, such as this compound, is increasingly guided by the dual objectives of efficiency and sustainability. Modern synthetic chemistry is moving beyond traditional methods to embrace innovative technologies that offer greater control, selectivity, and adherence to the principles of green chemistry. These emerging strategies aim to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous materials. scielo.org.mxpnas.org Key green chemistry principles influencing alkene synthesis include maximizing atom economy, employing catalytic over stoichiometric reagents, using renewable feedstocks, and designing energy-efficient processes. openstax.orgjocpr.com

Photocatalysis: Light-Driven Alkene Synthesis

A significant advancement in organic synthesis is the use of light to drive chemical reactions. Photocatalysis offers a powerful and sustainable approach to constructing carbon-carbon double bonds. nih.gov Recently, chemists have developed methods to convert common starting materials like carboxylic acids, alcohols, and alkanes directly into valuable alkenes using light-powered processes. nus.edu.sgnus.edu.sg

One groundbreaking method combines photocatalytic radical addition with a Norrish type II reaction in a single, seamless process. nus.edu.sgnus.edu.sg This strategy can use a reusable chemical, vinyl ketone, as an "olefination reagent" to build the alkene structure. nus.edu.sg Another innovative dual-catalytic system involves a photoinduced acridine-catalyzed hydrogen atom transfer (HAT) and a cobaloxime-catalyzed process. nih.gov This allows for the dehydrodecarboxylation of readily available carboxylic acids, including those derived from plant oils and biomass, to produce long-chain terminal alkenes. nih.gov The use of biomass as a starting material is a core principle of green chemistry, shifting reliance from petrochemical sources to renewable feedstocks. openstax.org

Electrochemical Synthesis

Electro-organic chemistry has seen a resurgence as a green and powerful tool for molecular construction. rsc.org By using electricity as a "reagent," these methods can often avoid the need for harsh chemical oxidants or reductants, thus preventing the formation of stoichiometric byproducts. researchgate.net In the context of alkene synthesis, electrochemical strategies have been developed for the 1,2-difunctionalization of alkenes, a process that installs two new functional groups across a double bond. rsc.orgresearchgate.net

These electrochemical reactions can create complex molecules with high levels of regio- and stereoselectivity. rsc.org The mild conditions and unique reactivity of electrocatalytic radical processes allow for excellent functional group tolerance, making them suitable for late-stage functionalization of complex molecules. researchgate.net The ability to scale these reactions up to the gram level with high efficiency and low electrolyte loading highlights their potential for industrial application. rsc.orgresearchgate.net

Biocatalysis and Renewable Feedstocks

The use of enzymes and biological systems offers a highly selective and environmentally benign route to chemical synthesis. For long-chain alkenes, biocatalytic methods are particularly promising. Unspecific peroxygenases (UPOs), for example, are robust extracellular enzymes that can catalyze the epoxidation of long-chain terminal alkenes (from C12 to C20) using hydrogen peroxide (H₂O₂) as a green oxidant. mdpi.com The only byproduct of using H₂O₂ is water, making it an ideal choice for sustainable processes. mdpi.com

Furthermore, significant research focuses on converting renewable feedstocks, such as fatty acids from biomass, into long-chain alkenes. One such method involves the decarbonylation of fatty acids over a bimetallic PtSn/SiO₂ catalyst, which achieves high conversion rates and yields without the need for an external hydrogen source. acs.org This aligns with the green chemistry goal of utilizing renewable raw materials to produce valuable chemicals. openstax.org

Advanced Catalytic Methods and Atom Economy

Modern catalysis remains at the heart of green and efficient alkene synthesis. chemistryworld.com Transition metal-catalyzed reactions are continuously being refined to improve efficiency and expand their applicability. bohrium.com

Olefin Metathesis: This Nobel Prize-winning reaction has revolutionized the synthesis of complex molecules by efficiently "redistributing" fragments of alkenes. wikipedia.org It is a powerful tool for forming carbon-carbon double bonds and is used to synthesize cyclic alkenes of various sizes through Ring-Closing Metathesis (RCM). organic-chemistry.orgmdpi.com The reaction is often driven by the formation of a gaseous byproduct like ethene, which makes it highly efficient. wikipedia.org Modern Grubbs and Schrock catalysts show high tolerance for various functional groups, a key advantage in complex syntheses. wikipedia.orgorganic-chemistry.org The application of metathesis is a prime example of atom economy, a principle that seeks to maximize the incorporation of all materials from the reactants into the final product. pnas.orgjocpr.com

Tandem and Domino Reactions: Emerging strategies often combine multiple reaction steps into a single, one-pot operation. bohrium.com Transition metal-catalyzed alkene isomerization can be coupled with other transformations like hydroformylation or Wacker oxidation in tandem or domino sequences. bohrium.com These processes are inherently more efficient as they reduce the number of purification steps, minimize solvent use, and save energy, directly aligning with green chemistry principles. pnas.org

The table below summarizes these emerging technologies and their adherence to green chemistry principles.

| Technology | Description | Key Advantages & Green Principles | Relevant Starting Materials |

| Photocatalysis | Uses light energy to drive reactions, often with a photocatalyst. nih.gov | Energy efficient, mild reaction conditions, can utilize renewable feedstocks. openstax.orgnus.edu.sg | Carboxylic acids, alcohols, alkanes, biomass. nih.govnus.edu.sg |

| Electrochemistry | Uses electrical current to drive oxidation or reduction, replacing chemical reagents. rsc.org | High atom economy, avoids hazardous reagents, reduces waste. pnas.orgresearchgate.net | Simple alkenes for functionalization. rsc.orgresearchgate.net |

| Biocatalysis | Employs enzymes (e.g., UPOs) as catalysts for specific transformations. mdpi.com | High selectivity, mild conditions (room temp, aqueous media), biodegradable catalysts. mdpi.com | Long-chain terminal alkenes, fatty acids. mdpi.comacs.org |

| Olefin Metathesis | Catalytic redistribution of C=C double bonds using Ru or Mo catalysts. wikipedia.org | High atom economy, functional group tolerance, formation of gaseous byproducts drives reaction. pnas.orgorganic-chemistry.org | Dienes, enynes, α-olefins. wikipedia.orgmdpi.com |

| Tandem Catalysis | Combines multiple catalytic steps (e.g., isomerization/oxidation) in one pot. bohrium.com | Step economy, reduced solvent use and waste, energy efficiency. openstax.orgbohrium.com | Allylamines, alkenes. bohrium.com |

Chemical Reactivity and In Depth Mechanistic Investigations of 5,5 Dimethyltridec 2 Ene Transformations

Electrophilic Addition Reactions to the Specific Alkene Moiety

Electrophilic addition reactions are characteristic of alkenes. In the case of 5,5-Dimethyltridec-2-ene, the steric bulk around the double bond plays a crucial role in directing the approach of electrophiles.

Catalytic hydrogenation of alkenes is a fundamental process that involves the addition of hydrogen across the double bond, resulting in a saturated alkane. For an alkene like this compound, this reaction would yield 5,5-Dimethyltridecane. The reaction is typically carried out using a metal catalyst such as palladium, platinum, or nickel. The mechanism generally involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. researchgate.net

Isotopic deuteration studies, where deuterium (B1214612) (D₂) is used instead of hydrogen (H₂), are powerful tools for elucidating reaction mechanisms. By analyzing the stereochemistry and distribution of deuterium atoms in the product, insights into the intermediates and transition states of the hydrogenation process can be gained. For instance, the stereochemistry of deuterium addition (syn or anti) can reveal details about how the alkene is oriented on the catalyst surface. nih.gov In asymmetric hydrogenation, the use of chiral catalysts can lead to the formation of a single enantiomer of the product, and kinetic studies, including the measurement of kinetic isotope effects (kH/kD), can provide detailed information about the rate-determining step and the nature of the transition state. nih.govnsf.gov

Table 1: General Catalysts and Conditions for Alkene Hydrogenation

| Catalyst | Typical Conditions |

|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, room temperature and pressure, various solvents (e.g., ethanol, ethyl acetate) |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, room temperature and pressure, acidic solvents (e.g., acetic acid) |

The reaction of alkenes with halogens (bromination or chlorination) and hydrogen halides (hydrohalogenation) are classic examples of electrophilic addition.

Halogenation: The addition of bromine (Br₂) or chlorine (Cl₂) to an alkene typically proceeds through a cyclic halonium ion intermediate. The steric hindrance in this compound would influence the approach of the halogen, but the reaction is generally expected to yield a dihaloalkane. The regioselectivity of this reaction is less of a concern as both carbons of the double bond are substituted with a halogen.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon. chemistrysteps.com This is due to the formation of the more stable carbocation intermediate. youtube.com For this compound, the addition of a hydrogen halide would be expected to proceed via the more stable tertiary carbocation, leading to the formation of 2-halo-5,5-dimethyltridecane. The stereochemistry of the addition can be influenced by the reaction conditions and the specific hydrogen halide used, with both syn and anti-addition possible. chemistrysteps.com

Table 2: Predicted Products of Halogenation and Hydrohalogenation of this compound

| Reagent | Predicted Major Product |

|---|---|

| Br₂ | 2,3-Dibromo-5,5-dimethyltridecane |

| Cl₂ | 2,3-Dichloro-5,5-dimethyltridecane |

| HBr | 2-Bromo-5,5-dimethyltridecane |

The addition of water across the double bond of an alkene, known as hydration, can be achieved through two primary methods with complementary regioselectivity.

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst, such as sulfuric acid, water adds to the double bond following Markovnikov's rule. masterorganicchemistry.compressbooks.pub The reaction proceeds through a carbocation intermediate, with the hydroxyl group adding to the more substituted carbon. youtube.commasterorganicchemistry.com For this compound, this would result in the formation of 5,5-Dimethyltridecan-2-ol. The reaction is initiated by the protonation of the alkene to form the most stable carbocation. masterorganicchemistry.com

Hydroboration-Oxidation: This two-step process provides a route to the anti-Markovnikov addition of water. wikipedia.orglibretexts.org In the first step, borane (B79455) (BH₃) adds to the alkene in a syn-fashion, with the boron atom attaching to the less sterically hindered carbon of the double bond. wikipedia.orgmasterorganicchemistry.com Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of stereochemistry. masterorganicchemistry.combyjus.com For this compound, this reaction would yield 5,5-Dimethyltridecan-3-ol.

Epoxidation, the formation of a three-membered cyclic ether (epoxide), is a valuable transformation for alkenes. The diastereoselectivity of this reaction is a key consideration, especially for sterically hindered alkenes.

A variety of reagents can be used for epoxidation, including peroxy acids and metal-based catalysts. orientjchem.org The choice of reagent and reaction conditions can significantly influence the stereochemical outcome. For alkenes with existing stereocenters, the diastereoselectivity of the epoxidation can be directed by the steric and electronic properties of the substrate. Advanced methods, such as the Jacobsen or Sharpless asymmetric epoxidations, utilize chiral catalysts to achieve high enantioselectivity in the formation of epoxides from prochiral alkenes. numberanalytics.com However, for a sterically hindered substrate like this compound, the inherent steric bias of the molecule would likely play a dominant role in directing the approach of the oxidizing agent, potentially leading to a preferred diastereomer even without a chiral catalyst. The epoxidation of sterically hindered alkenes may require more reactive epoxidizing agents or harsher reaction conditions. orientjchem.org

Hydration and Hydroboration-Oxidation Mechanisms for Functionalization

Pericyclic Reactions Involving the Alkene Functionality

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The ene reaction is a relevant example for alkenes like this compound.

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org In this reaction, a new carbon-carbon sigma bond is formed, the double bond of the ene shifts, and the allylic hydrogen is transferred to the enophile. libretexts.orgmsu.edu

Uncatalyzed Ene Reactions: These reactions typically require high temperatures to overcome the activation energy barrier. wikipedia.org The stereochemical outcome of the ene reaction is often controlled by the geometry of the cyclic transition state. For an alkene like this compound, the steric bulk would significantly influence the preferred transition state geometry, thereby dictating the stereochemistry of the product. numberanalytics.com

Lewis Acid-Catalyzed Ene Reactions: The rate and selectivity of ene reactions can be significantly enhanced by the use of Lewis acid catalysts. bhu.ac.ininflibnet.ac.in The Lewis acid coordinates to the enophile, making it more electrophilic and lowering the activation energy of the reaction. bhu.ac.in This allows the reaction to proceed at lower temperatures. The mechanism of Lewis acid-catalyzed ene reactions can be either concerted or stepwise, depending on the reactants and the catalyst. wikipedia.org The stereochemical outcome can also be influenced by the Lewis acid, which can organize the transition state through coordination. libretexts.org For sterically hindered substrates, the interplay between the inherent steric bias of the alkene and the influence of the Lewis acid catalyst would determine the final stereochemical outcome. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,5-Dimethyltridecane |

| 2,3-Dibromo-5,5-dimethyltridecane |

| 2,3-Dichloro-5,5-dimethyltridecane |

| 2-Bromo-5,5-dimethyltridecane |

| 2-Chloro-5,5-dimethyltridecane |

| 5,5-Dimethyltridecan-2-ol |

| 5,5-Dimethyltridecan-3-ol |

| Palladium |

| Platinum |

| Nickel |

| Deuterium |

| Bromine |

| Chlorine |

| Hydrogen Bromide |

| Hydrogen Chloride |

| Sulfuric Acid |

| Borane |

Exploration of Cycloaddition Chemistry (e.g., [2+2] Cycloadditions, Diels-Alder Analogues)

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. However, the steric environment around the double bond in this compound is expected to play a crucial role in the feasibility and outcome of such reactions.

[2+2] Cycloadditions:

Photochemical [2+2] cycloadditions, where an alkene in an excited state reacts with another alkene in its ground state, are a common method for synthesizing cyclobutane (B1203170) derivatives. For this compound, a [2+2] cycloaddition would likely require a photosensitizer. The steric hindrance around the double bond would be a significant barrier to overcome. nih.gov Transition-metal catalyzed [2+2] cycloadditions, for instance using nickel or gold catalysts, have been developed for sterically hindered alkenes. acs.orgacs.orgresearchgate.net These methods could potentially be applied to this compound, though the yields might be modest due to the bulky substituents. The regioselectivity of the cycloaddition would also be a key consideration.

Diels-Alder Analogues:

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. organic-chemistry.org In this context, this compound would act as the dienophile. The reactivity of a dienophile in a Diels-Alder reaction is significantly influenced by both electronic and steric factors. libretexts.orglibretexts.org Generally, electron-withdrawing groups on the dienophile accelerate the reaction, a feature that this compound lacks. More importantly, steric hindrance at the reaction sites can dramatically inhibit or even prevent the reaction. libretexts.orglibretexts.org

Given the bulky gem-dimethyl group at the C5 position, which is in close proximity to the C2-C3 double bond, this compound is expected to be a poor dienophile in conventional Diels-Alder reactions. The steric clash between the diene and the substituents on the dienophile would lead to a high activation energy for the transition state. However, high pressures or the use of Lewis acid catalysts, which can lower the energy of the LUMO of the dienophile, might facilitate the reaction with highly reactive dienes. scholaris.ca It is also conceivable that under harsh thermal conditions, some cycloaddition might occur, but likely with low efficiency and potential for side reactions. scielo.br

Catalytic Olefin Functionalization and Transformation Methodologies

Catalytic methods are indispensable for the selective functionalization of olefins. For a sterically hindered internal alkene like this compound, the choice of catalyst and reaction conditions is paramount.

Olefin Metathesis for Chain Modification and Ring-Closing Applications

Olefin metathesis is a powerful reaction for the rearrangement of alkene bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. For this compound, cross-metathesis with another olefin could lead to chain modification. However, the steric hindrance around the double bond would likely make it a challenging substrate for standard Grubbs-type catalysts. More specialized, highly active catalysts might be required to achieve reasonable conversions.

Ring-closing metathesis (RCM) is not directly applicable to this compound as it is an acyclic monoene. However, if this molecule were part of a larger diene system, the principles of RCM would apply, with the steric hindrance around the C2-C3 double bond influencing the rate and efficiency of the ring closure.

Hydroformylation and Carbonylation Reactions for Carbonyl Functional Group Introduction

Hydroformylation:

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to form aldehydes. This reaction is typically catalyzed by cobalt or rhodium complexes. rsc.org For internal alkenes, the regioselectivity of the formyl group addition is a key issue. With a trisubstituted alkene like this compound, the formyl group would be expected to add to the less substituted carbon of the double bond (C2) to avoid the formation of a sterically congested quaternary carbon center. ethernet.edu.et

However, the inherent inertness and steric bulk of trisubstituted olefins make them challenging substrates for hydroformylation. acs.org Specialized ligand systems, such as those incorporating bulky phosphites like BIPHEPHOS, have been developed to enhance the reactivity and selectivity for such hindered alkenes. ethernet.edu.et Even with advanced catalytic systems, the reaction rates for this compound would likely be lower compared to less hindered alkenes. rsc.orgacs.org

Carbonylation:

Carbonylation reactions introduce a carbonyl group into an organic molecule. Palladium-catalyzed carbonylation of alkenes in the presence of nucleophiles like alcohols or amines can produce esters or amides, respectively. Similar to hydroformylation, internal and sterically hindered alkenes are less reactive in carbonylation reactions. researchgate.netchinesechemsoc.orgchinesechemsoc.org Recent advances have shown that specific ligand and catalyst combinations can facilitate the carbonylation of internal alkenes. chinesechemsoc.orgchinesechemsoc.orgrsc.org For this compound, a palladium-catalyzed alkoxycarbonylation would be expected to yield a methyl or ethyl ester, with the regioselectivity favoring the addition of the carboxyl group to the less hindered C2 position.

| Reaction | Catalyst/Reagents | Expected Major Product(s) | Key Challenges |

| Hydroformylation | Rh/Co complex, CO, H₂ | 2-Formyl-5,5-dimethyltridecane | Steric hindrance, low reactivity, regioselectivity control. ethernet.edu.etacs.org |

| Alkoxycarbonylation | Pd complex, CO, Alcohol | Alkyl 5,5-dimethyltridecane-2-carboxylate | Steric hindrance, catalyst poisoning by thiols if present. researchgate.netrsc.org |

Advanced Polymerization Studies and Controlled Oligomerization Pathways

Polymerization:

The polymerization of sterically hindered alkenes is generally difficult. ippi.ac.ir The bulky substituents impede the approach of the monomer to the growing polymer chain at the catalyst's active site. Ziegler-Natta and metallocene catalysts, commonly used for alkene polymerization, would likely show very low activity towards this compound. libretexts.org Cationic polymerization could be a possibility, but the formation of a stable tertiary carbocation at C5 after protonation of the double bond might lead to rearrangement reactions rather than clean polymerization. Radical polymerization would also be challenging due to steric hindrance.

Oligomerization:

Controlled oligomerization, the formation of short-chain polymers, of sterically hindered α-olefins has been achieved using specific catalyst systems. nih.govuct.ac.za However, this compound is an internal alkene, which further complicates oligomerization. Catalytic systems based on nickel or zirconium have been developed for the oligomerization of ethylene (B1197577) and α-olefins, where the ligand structure can be tuned to control the degree of oligomerization. mdpi.comjst.go.jpresearchgate.net It is plausible that under specific catalytic conditions, this compound could undergo dimerization or trimerization, but high molecular weight polymers are unlikely.

Oxidative Cleavage and Advanced Degradation Pathways

Oxidative cleavage of the carbon-carbon double bond is a fundamental reaction of alkenes that provides access to smaller carbonyl-containing fragments.

Controlled Ozonolysis Reactions and Detailed Product Characterization

Ozonolysis is a reliable method for cleaving carbon-carbon double bonds. libretexts.orglibretexts.org The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. jove.comopenstax.org Subsequent work-up conditions determine the final products. jove.com

For this compound, ozonolysis would cleave the C2-C3 double bond. The identity of the resulting carbonyl compounds depends on the work-up procedure.

Reductive Work-up: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal in acetic acid, would yield an aldehyde and a ketone. libretexts.orgjove.com The C2 carbon would be converted to an aldehyde (acetaldehyde), and the C3 carbon would become part of a ketone (4,4-dimethyl-dodecan-2-one).

Oxidative Work-up: If the ozonide is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), any initially formed aldehydes are further oxidized to carboxylic acids, while ketones remain unchanged. jove.commasterorganicchemistry.com In this case, the C2 fragment would yield acetic acid, and the C3 fragment would still give 4,4-dimethyl-dodecan-2-one.

The steric hindrance from the gem-dimethyl group is not expected to prevent the ozonolysis reaction itself, as ozone is a very reactive electrophile. chemrxiv.orgrsc.org However, it might influence the rate of the initial cycloaddition. rsc.org The characterization of the cleavage products would be instrumental in confirming the position of the double bond in the original molecule.

| Work-up Condition | Products from C2 | Products from C3 | Reference |

| Reductive (e.g., DMS, Zn/H₂O) | Acetaldehyde (B116499) | 4,4-Dimethyl-dodecan-2-one | libretexts.orgjove.com |

| Oxidative (e.g., H₂O₂) | Acetic acid | 4,4-Dimethyl-dodecan-2-one | jove.commasterorganicchemistry.com |

Mechanistic Studies of Permanganate (B83412) Oxidation and Related Cleavage Reactions

The oxidation of alkenes by potassium permanganate (KMnO₄) is a well-studied reaction that can lead to different products depending on the reaction conditions. For a sterically hindered alkene like this compound, the reaction pathway is of significant academic interest.

Under neutral or slightly alkaline conditions, the permanganate ion attacks the double bond in a concerted, syn-addition to form a cyclic manganate(V) ester intermediate. sci-hub.se This intermediate is unstable and undergoes hydrolysis to yield a vicinal diol, 5,5-dimethyltridecane-2,3-diol. The manganese is reduced to manganese dioxide (MnO₂), which precipitates from the reaction mixture as a brown solid. nih.gov

Reaction Scheme:

In more vigorous conditions, such as in the presence of acid or heat, or with a higher concentration of permanganate, oxidative cleavage of the double bond occurs. The initial diol is further oxidized. The mechanism is believed to proceed through the formation of the cyclic manganate (B1198562) ester, which then undergoes C-C bond cleavage. This cleavage results in the formation of two carboxylic acids if the alkene is disubstituted with at least one hydrogen on each olefinic carbon, or a ketone and a carboxylic acid if one of the olefinic carbons is disubstituted. For this compound, this would lead to the formation of 5,5-dimethylundecanoic acid and acetic acid.

The mechanism of permanganate oxidation is complex and can involve multiple oxidation states of manganese, including Mn(VI) and Mn(V) as intermediates. nih.gov The exact pathway and product distribution can be influenced by factors such as pH, temperature, and the solvent system. sci-hub.sescirp.org

A hypothetical study on the permanganate oxidation of this compound could yield the following product distribution under different conditions:

| Condition | Major Product(s) |

| Cold, dilute, neutral KMnO₄ | 5,5-Dimethyltridecane-2,3-diol |

| Warm, concentrated, acidic KMnO₄ | 5,5-Dimethylundecanoic acid and Acetic acid |

Fundamental Studies of Radical Reactions and Their Synthetic Applications

Radical reactions of alkenes provide a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. For this compound, radical reactions can be initiated at the double bond or at allylic positions.

One of the most common radical reactions is the free-radical addition of HBr, which proceeds via an anti-Markovnikov mechanism. In the presence of a radical initiator such as a peroxide, a bromine radical adds to the less substituted carbon of the double bond (C-2) to form a more stable secondary radical at C-3. This radical then abstracts a hydrogen atom from HBr to yield 3-bromo-5,5-dimethyltridecane.

Another important class of radical reactions involves allylic substitution. At high temperatures or under UV light and with a low concentration of a halogenating agent like N-bromosuccinimide (NBS), a hydrogen atom at the allylic position (C-4) can be abstracted to form a resonance-stabilized allylic radical. This radical can then react with a bromine radical at either C-2 or C-4, leading to a mixture of allylic bromides. The steric hindrance from the gem-dimethyl group at C-5 would likely influence the regioselectivity of this reaction.

Radical polymerization is also a possibility, although for a sterically hindered monomer like this compound, it would likely proceed slowly and result in a low molecular weight polymer.

The synthetic utility of these radical reactions is significant. For instance, the products of radical halogenation can serve as precursors for the synthesis of other functionalized derivatives through nucleophilic substitution or elimination reactions.

In-depth Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics provides quantitative insight into the rates of chemical transformations, while thermodynamics describes the energy changes that accompany these reactions. For a hypothetical reaction of this compound, such as the acid-catalyzed hydration to form 5,5-dimethyltridecan-2-ol, kinetic and thermodynamic parameters could be determined.

The rate of this reaction would likely follow a rate law that is first order in the alkene and first order in the acid catalyst. The rate constant (k) could be determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like gas chromatography or NMR spectroscopy. scirp.org

The effect of temperature on the reaction rate can be described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea). youtube.com The activation energy represents the minimum energy required for the reaction to occur and is influenced by factors such as steric hindrance around the reaction center.

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined from the temperature dependence of the equilibrium constant. researchgate.net For the hydration of an alkene, the reaction is typically exothermic (negative ΔH) and results in a decrease in entropy (negative ΔS) due to the loss of a degree of freedom as two molecules combine to form one.

A hypothetical set of kinetic and thermodynamic data for the acid-catalyzed hydration of this compound at 298 K is presented below.

| Parameter | Value | Unit |

| Rate Constant (k) | 1.5 x 10⁻⁴ | s⁻¹ |

| Activation Energy (Ea) | 85 | kJ/mol |

| Enthalpy of Reaction (ΔH) | -40 | kJ/mol |

| Entropy of Reaction (ΔS) | -120 | J/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -4.2 | kJ/mol |

These hypothetical values suggest a moderately slow reaction at room temperature with a significant energy barrier. The negative enthalpy and Gibbs free energy indicate that the formation of the alcohol is thermodynamically favorable.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 5,5 Dimethyltridec 2 Ene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

NMR spectroscopy serves as a primary method for the structural analysis of organic molecules, offering detailed information about the carbon skeleton and the chemical environment of each proton. bhu.ac.in For a molecule like 5,5-Dimethyltridec-2-ene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The alkenyl protons on the C2-C3 double bond are expected to resonate in the downfield region typical for hydrogens on a carbon-carbon double bond. libretexts.org The signals for the numerous methylene (B1212753) and methyl groups in the long alkyl chain will appear in the upfield region.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.in The sp² hybridized carbons of the double bond (C2 and C3) are characteristically shifted downfield compared to the sp³ hybridized carbons of the alkyl chain. libretexts.org

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, will show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons.

Predicted ¹H and ¹³C NMR Data for this compound (trans-isomer)

| Carbon Position | Predicted ¹³C Shift (δ ppm) | Attached Protons | Predicted ¹H Shift (δ ppm) | ¹H Multiplicity |

| C1 | ~17.8 | H1 (3H) | ~1.69 | Doublet (d) |

| C2 | ~124.5 | H2 | ~5.40 | Doublet of Quartets (dq) |

| C3 | ~136.2 | H3 | ~5.45 | Doublet of Triplets (dt) |

| C4 | ~41.5 | H4 (2H) | ~1.98 | Doublet (d) |

| C5 | ~36.8 | - | - | - |

| C6 | ~32.1 | H6 (2H) | ~1.25 | Triplet (t) |

| C7-C11 | ~23.0-31.9 | H7-H11 (10H) | ~1.26 | Multiplet (m) |

| C12 | ~22.7 | H12 (2H) | ~1.28 | Multiplet (m) |

| C13 | ~14.1 | H13 (3H) | ~0.88 | Triplet (t) |

| C5-CH₃ (x2) | ~29.5 | H (6H) | ~0.85 | Singlet (s) |

Note: Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, key COSY correlations would be observed between the vinylic protons H2 and H3, between H2 and the allylic methyl protons (H1), and between H3 and the allylic methylene protons (H4). Further correlations would trace the connectivity along the alkyl chain from H4 to H6, and sequentially through to H13. whiterose.ac.ukacs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears protons by linking the data from the ¹H and ¹³C spectra. For example, the proton signal at ~0.85 ppm would show a cross-peak with the carbon signal at ~29.5 ppm, confirming the assignment of the gem-dimethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying connectivity around quaternary carbons and across heteroatoms or double bonds. Crucial HMBC correlations for confirming the structure of this compound would include:

Correlations from the gem-dimethyl protons (~0.85 ppm) to C4, C5, and C6.

Correlations from the allylic protons H4 (~1.98 ppm) to C2, C3, and C5.

Correlations from the vinylic proton H3 (~5.45 ppm) to C1 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is the primary method for determining the stereochemistry of the double bond. For the trans (E)-isomer, a NOESY correlation would be expected between the vinylic proton H2 and the allylic protons H4. For the cis (Z)-isomer, a strong correlation would be seen between H2 and H3, and between H1 and H4.

Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, such as bond rotations and conformational changes. bhu.ac.innumberanalytics.com For a flexible acyclic molecule like this compound, hindered rotation around the C4-C5 or C5-C6 bonds could potentially be studied using variable-temperature NMR. mdpi.com By lowering the temperature, the rate of rotation can be slowed, potentially leading to the observation of distinct signals for different conformers. researchgate.net Such studies can provide thermodynamic data (activation energies) for rotational barriers and reveal the most stable conformational states of the molecule in solution.

Utilization of Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Mass Spectrometry (MS) for Definitive Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

The choice of ionization method is critical for obtaining the desired molecular information.

Electron Ionization (EI-MS): EI is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), causing extensive fragmentation. leco.com While this can make identification of the molecular ion (M⁺·) challenging for some molecules, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For this compound, characteristic fragmentation would include:

Allylic cleavage: Fission of the C4-C5 bond, which is allylic to the double bond, would be a favorable process.

Alpha-cleavage: Cleavage adjacent to the quaternary carbon at C5 is highly probable, leading to the formation of a stable tertiary carbocation. The loss of a nonyl radical (C₉H₁₉) would produce a fragment ion at m/z 97.

Chemical Ionization (CI-MS): CI is a soft ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. chegg.com This process imparts less energy to the molecule, resulting in significantly less fragmentation and a prominent protonated molecule peak ([M+H]⁺). leco.comcolab.ws This is extremely useful for unambiguously determining the molecular weight of the compound (210.40 g/mol ).

Predicted Key Fragments in Mass Spectrometry of this compound

| Ionization Mode | Predicted m/z | Identity | Notes |

| EI | 210 | [C₁₅H₃₀]⁺· | Molecular Ion (M⁺·), may be weak or absent |

| EI | 97 | [C₇H₁₃]⁺ | Result of α-cleavage at C5-C6 bond, stable tertiary carbocation |

| EI | 69 | [C₅H₉]⁺ | Result of allylic cleavage |

| CI | 211 | [C₁₅H₃₁]⁺ | Protonated Molecule ([M+H]⁺), expected to be the base peak |

High-Resolution Mass Spectrometry can measure the mass-to-charge ratio of an ion to four or more decimal places. This high level of precision allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental formula. For this compound, HRMS would be used to confirm its molecular formula as C₁₅H₃₀.

Calculated Exact Mass of C₁₅H₃₀: 210.23475

Observed Mass (Hypothetical): An experimental value such as 210.2345 would provide strong evidence to confirm the elemental composition and rule out other potential formulas with the same nominal mass.

Hyphenation of Gas Chromatography with Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation power of gas chromatography with the highly specific detection and identification capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and separated on a capillary column. For a non-polar compound like this compound, a low-polarity stationary phase is optimal. As the separated components elute from the column, they enter the ion source of the mass spectrometer, where they are typically fragmented by electron ionization (EI). The resulting mass spectrum serves as a molecular fingerprint, allowing for definitive identification.

The mass spectrum of this compound is predicted to show a molecular ion (M⁺) peak corresponding to its molecular weight (210.41 g/mol ), although it may be of low intensity. The fragmentation pattern is dictated by the molecule's structure. Key fragmentation pathways would include:

Allylic cleavage: Fission of the C4-C5 bond, which is beta to the double bond, would be highly favored, leading to the formation of a stable allylic carbocation.

Cleavage at the tertiary carbon: The bond adjacent to the gem-dimethyl group (C5) is susceptible to cleavage, resulting in the loss of a tert-butyl radical or related fragments.

Loss of alkyl chains: Fragmentation along the tridecane (B166401) backbone will produce a series of characteristic hydrocarbon ions separated by 14 Da (CH₂).

For unambiguous determination of the double bond position, especially in a mixture of isomers, derivatization can be employed prior to GC-MS analysis. researchgate.net Reaction with dimethyl disulfide (DMDS), for instance, forms a thioether adduct. researchgate.net The mass spectrum of this adduct shows clear fragmentation patterns at the site of the original double bond, confirming its location at the C2 position. researchgate.net

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Information |

| Molecular Formula | C₁₅H₃₀ |

| Molecular Weight | 210.41 |

| GC Column | HP-5MS (5% Phenyl Methyl Siloxane) |

| Predicted Retention Index | Dependent on conditions, but elutes after shorter-chain and before longer-chain hydrocarbons. |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion (M⁺) | m/z 210 (likely low intensity) |

| Key Fragment Ions (m/z) | Predicted fragments include those from loss of methyl (m/z 195), ethyl (m/z 181), and larger alkyl groups. A prominent peak corresponding to cleavage at the C5 position is expected. |

Vibrational Spectroscopy (Infrared (IR) and Raman) for Precise Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. uc.edu For this compound, these methods confirm the presence of the carbon-carbon double bond (alkene) and distinguish between different types of C-H bonds.

Infrared (IR) Spectroscopy: The IR spectrum of an alkene is characterized by several key absorption bands. spectroscopyonline.comorgchemboulder.com For this compound, these include:

=C-H Stretch: A moderate to weak band appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) is diagnostic for the C-H bonds on the double bond (vinylic hydrogens). orgchemboulder.com

-C-H Stretch: Stronger, sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the numerous C-H bonds on the saturated alkyl portions of the molecule.

C=C Stretch: A band in the region of 1640-1680 cm⁻¹ signifies the carbon-carbon double bond stretching vibration. orgchemboulder.com For a trans-disubstituted alkene like the E-isomer of this compound, this peak is often weak due to the low dipole moment change during the vibration.

=C-H Bend (Wag): A strong absorption band in the 960-975 cm⁻¹ region is highly characteristic of a trans (E) disubstituted alkene and arises from the out-of-plane bending of the vinylic C-H bonds. spectroscopyonline.com The corresponding cis (Z) isomer would show a band in a different region (around 675-730 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibration, which may be weak in the IR spectrum of the trans isomer, typically produces a strong signal in the Raman spectrum (around 1660-1680 cm⁻¹) because it involves a significant change in polarizability. libretexts.org This makes Raman spectroscopy particularly useful for confirming the presence and substitution pattern of the double bond.

Table 2: Predicted Vibrational Spectroscopy Frequencies for (E)-5,5-Dimethyltridec-2-ene

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Technique (Expected Intensity) |

| Alkene C-H | Stretch | 3025 - 3040 | IR (Weak-Medium) |

| Alkyl C-H | Stretch | 2855 - 2965 | IR (Strong) |

| Alkene C=C | Stretch | 1665 - 1675 | IR (Weak/Variable), Raman (Strong) |

| Alkyl C-H | Bend (Scissoring/Rocking) | 1365 - 1470 | IR (Medium) |

| trans-Alkene C-H | Bend (Out-of-plane) | 960 - 975 | IR (Strong) |

Advanced Chromatographic Separation Methodologies

For high-resolution separation and accurate quantification of this compound, optimization of GC parameters is critical. A flame ionization detector (FID) is typically used for quantitative analysis of hydrocarbons due to its wide linear range and response that is proportional to the carbon number.

Column Selection: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or a 5% phenyl-dimethylpolysiloxane stationary phase, is the standard choice. sigmaaldrich.com These columns separate compounds primarily based on their boiling points.

Column Dimensions: A column with a length of 30 meters, an internal diameter (I.D.) of 0.25 mm, and a film thickness of 0.25 µm offers a good balance between separation efficiency and sample capacity for this type of analysis. sigmaaldrich.com

Temperature Program: A programmed temperature ramp is essential for analyzing samples that may contain impurities with a wide range of boiling points. A typical program would start at a lower temperature to resolve volatile impurities, then ramp up to elute the main compound and any higher-boiling contaminants.

Carrier Gas: Helium or hydrogen is used as the carrier gas, with the flow rate optimized to achieve maximum separation efficiency.

Quantitative analysis is performed by creating a calibration curve using standards of known concentration and integrating the peak area of this compound in the sample chromatogram.

Table 3: Example Optimized GC-FID Parameters for Quantitative Analysis

| Parameter | Setting |

| GC System | Agilent 8890 GC with FID |

| Column | HP-5, 30 m x 0.25 mm I.D., 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector | Split/Splitless, 250 °C, Split ratio 50:1 |

| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | FID, 300 °C |

| Injection Volume | 1 µL |

While GC is the primary tool for analyzing volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) is exceptionally powerful for the separation of isomers and for preparative-scale purification. unt.edu

For a non-polar molecule like this compound, both normal-phase and reversed-phase HPLC can be utilized.

Reversed-Phase (RP) HPLC: Using a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase (e.g., acetonitrile/methanol), RP-HPLC can separate the target compound from more polar impurities. researchgate.net

Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol). It is particularly effective for separating structural isomers. unt.edu

A highly specialized technique for alkene isomer separation is silver-ion HPLC (Ag⁺-HPLC) . google.com This method typically uses a silica-based column impregnated with silver ions. The separation mechanism relies on the reversible formation of a pi-complex between the silver ions on the stationary phase and the double bond of the alkene. The strength of this interaction depends on the steric accessibility of the double bond, allowing for the efficient separation of cis (Z) and trans (E) isomers, as well as positional isomers. google.com

Table 4: Example HPLC Method for Separation of (E/Z)-5,5-Dimethyltridec-2-ene Isomers

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II with UV Detector |

| Column | Commercially available Silver-Impregnated Silica Column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with 99.9:0.1 (v/v) n-Hexane / Isopropanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 205 nm (alkenes have low UV absorbance) |

| Expected Elution Order | The trans (E) isomer typically elutes before the cis (Z) isomer due to weaker complexation with the silver ions. |

The molecule this compound is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into its structure, for example through synthesis of an analogue like (R/S)-6-methyl-5,5-dimethyltridec-2-ene, or through a stereoselective reaction at the double bond (e.g., asymmetric epoxidation), chiral chromatography would be essential for separating the resulting enantiomers or diastereomers. mdpi.com

Chiral separation relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral GC: Cyclodextrin-based CSPs are widely used for the enantioselective separation of various classes of compounds, including hydrocarbons. sigmaaldrich.com Derivatized cyclodextrins are bonded to a polysiloxane backbone to create a stationary phase capable of forming transient diastereomeric complexes with the enantiomers.

Chiral HPLC: A broad range of CSPs are available for HPLC, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) being among the most versatile and widely used. researchgate.net These phases can separate the enantiomers of a vast array of chiral compounds.

The choice between chiral GC and HPLC depends on the volatility and thermal stability of the analyte and the specific requirements of the separation.

Table 5: Hypothetical Chiral HPLC Method for an Analogue

| Parameter | Setting for Separation of Enantiomers of a Chiral Derivative |

| Analyte | Hypothetical (R/S)-2,3-epoxy-5,5-dimethyltridecane |

| HPLC System | Chiral HPLC System with UV/CD detector |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation and Purification

Exploration of Other Advanced Characterization Modalities

Beyond the core techniques, other advanced methods can provide deeper insights into the structure and purity of this compound, especially when it is part of a complex mixture.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique utilizes two columns of different selectivity connected in series via a modulator. researchgate.net It offers a massive increase in separation power (peak capacity) compared to conventional GC. acs.org A GCxGC system could, for example, separate a complex hydrocarbon sample on a non-polar column in the first dimension (separation by boiling point) and a more polar column in the second dimension (separation by polarity). This would effectively separate isomeric alkenes from alkanes and cycloalkanes, presenting the data as a structured two-dimensional chromatogram.

Advanced Mass Spectrometry Techniques: Techniques such as chemical ionization (CI) can be used to generate a more prominent molecular ion, which is useful for confirming the molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent compound and its fragments.

By integrating the data from these complementary analytical techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its identity, purity, and isomeric configuration are known with a high degree of confidence.

X-ray Diffraction Studies of Crystalline Derivatives or Analogues

X-ray diffraction stands as a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. However, for many long-chain alkenes like this compound, which are often oils or liquids at room temperature, direct single-crystal X-ray diffraction analysis is not feasible. To overcome this limitation, chemists can synthesize crystalline derivatives of the parent molecule.

The process involves reacting the alkene with a reagent that introduces a rigid, crystalline moiety, thereby facilitating the growth of high-quality crystals suitable for X-ray analysis. For instance, derivatization with heavy atoms or aromatic groups can enhance crystallinity. While no specific crystalline derivatives of this compound have been reported, the general approach is a cornerstone of structural chemistry. mdpi.comrsc.org

The resulting diffraction pattern provides precise data on bond lengths, bond angles, and stereochemistry, offering definitive proof of the molecule's absolute configuration. This information is crucial for understanding how the molecule's shape influences its physical and chemical behavior. In the absence of single crystals, powder X-ray diffraction (PXRD) can sometimes be employed, especially when guided by other techniques like solid-state NMR and computational modeling, to solve complex structures. rsc.org

Integration of Hyphenated Techniques for Comprehensive Analytical Profiles

To gain a complete analytical picture of a compound like this compound, a single technique is often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and obtaining detailed structural information. nih.govsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a workhorse for the analysis of volatile and semi-volatile compounds. researchgate.net In the context of this compound, GC would separate it from any impurities or isomers. The mass spectrometer then provides information on the molecular weight and fragmentation pattern. For long-chain alkenes, derivatization techniques, such as forming dimethyl disulfide (DMDS) adducts, can be employed prior to GC-MS analysis to precisely locate the position of the double bond. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally fragile compounds. researchgate.net While this compound is likely amenable to GC-MS, LC-MS offers an alternative, especially when analyzing potential reaction mixtures or biological samples. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions for mass analysis. ijarnd.com

Gas Chromatography-Infrared Spectroscopy (GC-IR) provides complementary information to GC-MS. As components elute from the GC column, they pass through an infrared spectrometer, which identifies the functional groups present. beilstein-journals.org For this compound, this could confirm the presence of the C=C double bond and the characteristic C-H bonds of the alkyl chain.

The integration of these hyphenated techniques allows for a multi-faceted approach to characterization. The retention time from the chromatography provides information on the compound's polarity and boiling point, while the spectroscopic data from MS and IR reveal its molecular weight, fragmentation pathways, and functional groups. This comprehensive profile is critical for confirming the identity and purity of this compound in any research context.

Below is a table summarizing the potential application of these advanced techniques for the characterization of this compound.

| Technique | Application for this compound Characterization | Expected Information |

| X-ray Diffraction (of a derivative) | Determination of 3D molecular structure | Precise bond lengths, bond angles, and absolute stereochemistry. |

| GC-MS | Separation from impurities and structural elucidation. | Retention time, molecular weight, and fragmentation pattern to confirm structure. |

| LC-MS | Alternative separation and detection method. | Retention time and molecular weight, particularly for less volatile derivatives. |

| GC-IR | Functional group identification. | Confirmation of the alkene (C=C) and alkane (C-H) functionalities. |

Computational Chemistry and Theoretical Studies of 5,5 Dimethyltridec 2 Ene

Quantum Chemical Calculations for Detailed Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 5,5-Dimethyltridec-2-ene. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior.

Ab initio and Density Functional Theory (DFT) methods are powerful tools for determining the optimized geometry and exploring the potential energy surface of molecules like this compound. DFT, in particular, offers a favorable balance between computational cost and accuracy for systems of this size. google.comrsc.org Functionals such as B3LYP or those from the M06 suite are commonly employed for geometry optimizations of organic molecules. researchgate.net

The geometry optimization process systematically alters the molecular structure to find the lowest energy arrangement of atoms, corresponding to the most stable conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of the double bond between the second and third carbon atoms introduces cis and trans (or E and Z) isomerism, each with its own distinct energy landscape.

The exploration of the energy landscape can identify various local minima (stable conformers) and transition states that connect them. This information is vital for understanding the molecule's flexibility and the energy barriers to conformational changes. Quantum chemical calculations can elucidate reaction pathways and predict the outcomes of chemical reactions by analyzing the energies of reactants, products, and transition states. rsc.orgnih.gov

Table 1: Calculated Electronic Properties of trans-5,5-Dimethyltridec-2-ene (Illustrative Data)

| Property | Value | Method |

| Total Energy | -589.5 Hartree | DFT/B3LYP/6-31G(d) |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 0.3 Debye | DFT/B3LYP/6-31G(d) |

Note: This data is illustrative and based on typical values for similar long-chain alkenes calculated using the specified DFT method. The Hartree is the atomic unit of energy, and eV stands for electronvolts.

The choice of basis set is a critical factor in quantum chemical calculations, directly impacting the accuracy and computational cost. For a molecule the size of this compound, a balance must be struck. Larger basis sets, such as those of the triple-zeta quality (e.g., def2-TZVP), provide more accurate results but come with a significant increase in computational time. google.com For initial geometry optimizations, smaller double-zeta basis sets (e.g., 6-31G(d) or def2-SVP) are often sufficient and more practical. google.com